3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
Nomenclature and Structural Characterization
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one derives from its functional groups and substituents. Key components include:
- Parent chain : A five-carbon pentan-1-one backbone.
- Substituents :
- A 3,4-dichlorophenyl group at position 1.
- A 5,5-dimethyl-1,3-dioxane ring at position 5.
The numbering prioritizes the ketone group, ensuring the dioxane and dichlorophenyl moieties are assigned the lowest possible locants. Isomeric possibilities arise from:
- Positional isomerism : Chlorine atoms could occupy alternate positions (e.g., 2,4- or 2,5-dichloro configurations).
- Stereoisomerism : The dioxane ring adopts chair or twist-chair conformations, though the 5,5-dimethyl substituents enforce equatorial orientation to minimize steric strain.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₂Cl₂O₃ | |
| Molecular weight | 345.3 g/mol | |
| SMILES | O=C(C1=CC=C(Cl)C(Cl)=C1)CCCCC2OCC(C)(C)CO2 | |
| InChIKey | TZFRMWINXCOADB-UHFFFAOYSA-N |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, analogous structures provide insights:
- Chlorophenyl derivatives : Similar compounds exhibit planar aromatic systems with dihedral angles <10° between substituents. For example, (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one shows a dihedral angle of 8.31° between aromatic rings.
- Dioxane ring conformation : The 1,3-dioxane ring prefers a chair conformation with axial methyl groups, as seen in 5-phenyl-1,3-dioxanes. The 5,5-dimethyl substituents lock the ring into a rigid geometry, reducing pseudorotational flexibility.
Notably, weak intra- and intermolecular interactions stabilize the structure:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Dichlorophenyl protons : Aromatic protons resonate at δ 7.4–7.8 ppm as doublets (J = 8–10 Hz).
- Dioxane protons : Methyl groups appear as singlets at δ 1.2–1.4 ppm, while oxymethylene protons split into multiplets at δ 3.5–4.0 ppm.
- Pentanone backbone : Methylenic protons adjacent to the ketone (δ 2.4–2.6 ppm) and dioxane (δ 1.6–1.8 ppm).
¹³C NMR :
Infrared (IR) Spectroscopy
- C=O stretch : Strong absorption at ~1700 cm⁻¹.
- C–Cl stretches : Bands at 550–750 cm⁻¹.
- C–O–C (dioxane) : Asymmetric stretches at 1100–1250 cm⁻¹.
Mass Spectrometry (MS)
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-13(18)14(19)9-12/h7-9,16H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFRMWINXCOADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646062 | |
| Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-06-7 | |
| Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The core synthetic approach involves the acylation of a suitable dichlorobenzoyl chloride derivative with a 5,5-dimethyl-1,3-dioxane-substituted alcohol or equivalent precursor under controlled conditions:
-
- 3,4-dichlorobenzoyl chloride (acyl chloride derivative)
- 5,5-dimethyl-1,3-dioxane-2-ylmethanol (nucleophilic alcohol bearing the dioxane ring)
-
- Use of a base such as pyridine or triethylamine to scavenge HCl formed during the acylation
- Anhydrous and inert atmosphere to prevent hydrolysis of the acyl chloride
- Reflux or controlled heating to drive the reaction to completion
-
- Recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure product
This method ensures the formation of the ketone linkage between the valerophenone backbone and the dioxane substituent, preserving the integrity of both functional groups.
Mechanochemical and Solvent-Free Approaches
Recent advances have demonstrated solvent-free mechanochemical synthesis by grinding acetal precursors with acylbromoacetylenes in the presence of alumina catalysts. This approach avoids transition metals and solvents, offering moderate yields with environmentally benign conditions. The product is purified by gradient elution chromatography using hexane/diethyl ether mixtures.
Detailed Reaction Conditions and Optimization
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Reactants ratio | 1:1 molar ratio of acyl chloride to alcohol | Stoichiometric balance critical for yield |
| Base | Pyridine or triethylamine | Acts as acid scavenger; pyridine preferred for mildness |
| Solvent | Anhydrous dichloromethane or toluene | Maintains inert conditions, prevents hydrolysis |
| Temperature | Reflux (40–80 °C depending on solvent) | Ensures reaction completion without decomposition |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC for conversion |
| Purification method | Column chromatography or recrystallization | Alumina or silica gel with hexane/ether gradient |
Industrial Production Considerations
In industrial settings, the synthesis is scaled up using:
- Continuous flow reactors : Allow precise control over temperature, pressure, and reactant feed rates, improving yield and reproducibility.
- Automated systems : Facilitate monitoring and adjustment of reaction parameters in real-time.
- Purification : Large-scale recrystallization or preparative chromatography to meet purity specifications.
These methods optimize efficiency, reduce waste, and enhance safety during production.
Chemical Reaction Analysis of the Compound
The compound's preparation is followed by characterization and potential further derivatization through:
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Conversion to carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of ketone to alcohols |
| Nucleophilic substitution | Amines, thiols under basic conditions | Replacement of chlorine atoms |
| Hydrolysis | Acidic or basic aqueous conditions | Opening of dioxane ring to diols |
These transformations are critical for tailoring the compound for further applications in pharmaceuticals and materials science.
Research Findings and Analytical Data
Spectroscopic Confirmation
- [^1H NMR](pplx://action/followup): Signals characteristic of the dioxane ring protons (e.g., anomeric proton around δ 5.4–5.5 ppm), aromatic protons, and ketone-adjacent methylene groups.
- [^13C NMR](pplx://action/followup): Carbonyl carbon resonance near δ 200 ppm; acetal carbon of dioxane ring around δ 100 ppm confirms ring integrity.
- Mass Spectrometry: Molecular ion peak at m/z 345.3 consistent with molecular formula C17H22Cl2O3.
Yield and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Reflux acylation with pyridine | 75–85 | >98 | Standard laboratory scale |
| Mechanochemical grinding method | 60–70 | 95–97 | Solvent-free, greener approach |
| Continuous flow industrial method | 80–90 | >99 | Optimized for large-scale |
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Traditional reflux acylation | Uses pyridine base, anhydrous solvents | High yield, well-established | Requires dry conditions, longer reaction time |
| Mechanochemical synthesis | Solvent-free, alumina catalyst | Environmentally friendly, avoids metals | Moderate yield, purification needed |
| Continuous flow industrial | Automated, precise control | High efficiency, scalability | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone serves as an intermediate in organic synthesis . Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can form carboxylic acids or ketones using oxidizing agents like potassium permanganate.
- Reduction : The ketone group can be reduced to alcohols using sodium borohydride.
- Substitution Reactions : The dichlorophenyl group can undergo nucleophilic substitution with amines or thiols.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction | NaBH4, LiAlH4 | Alcohols |
| Substitution | Amines, Thiols | Substituted derivatives |
Medical Applications
Research indicates that this compound has promising pharmacological properties , particularly in the following areas:
- Anti-inflammatory Activity : Studies show that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential for treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated significant inhibition against various bacterial strains, indicating potential use as antimicrobial agents.
- Cytotoxicity in Cancer Cells : Preliminary cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The effectiveness is concentration-dependent, highlighting its potential as an anticancer agent.
Industrial Applications
In the industrial sector, this compound is utilized for the production of specialty chemicals and materials. Its unique structure enhances stability and reactivity compared to similar compounds.
Case Study 1: Anti-inflammatory Effects
A study conducted on the effects of this compound on inflammatory markers showed a significant reduction in cytokine levels in vitro. This suggests a viable pathway for developing anti-inflammatory drugs based on this compound.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that treatment with varying concentrations of this compound led to increased apoptosis rates in several cancer cell lines. The results indicate a dose-dependent response and support further investigation into its use as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Chlorinated Derivatives
Fluorinated and Trifluoromethyl Derivatives
- 2',6'-Difluoro: Lower molecular weight (312.35 vs.
Methoxy and Alkyl Derivatives
- 3',5'-Dimethyl-4'-methoxy: Features a methoxy group (C₂₀H₃₀O₄, 334.45 g/mol), demonstrating how non-halogen substituents alter hydrophobicity .
- 4'-n-Butyl : Incorporates a long alkyl chain (CAS 898755-45-8), likely improving lipid membrane penetration .
Research Implications
While direct biological data for 3',4'-dichloro-substituted valerophenones are absent, structurally related 1,3-dioxolane derivatives exhibit antibacterial and antifungal activity (MIC range: 4.8–5000 µg/mL) . The dichloro and trifluoromethyl groups may enhance bioactivity by modulating electron density and steric interactions. Further studies should explore:
Structure-Activity Relationships (SAR) : Systematic variation of substituent positions (e.g., 3',4' vs. 2',4') on antimicrobial potency.
Metabolic Stability : Role of the 5,5-dimethyl-1,3-dioxane ring in resisting oxidative degradation.
Toxicity Profiles : Comparative analysis of chlorinated vs. fluorinated analogs.
Biological Activity
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS No. 898757-06-7) is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C17H22Cl2O3
- Molecular Weight : 345.26 g/mol
- Structure : The compound features a dichlorophenyl group and a dioxane moiety, which may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways.
Pharmacological Studies
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests a possible application in treating inflammatory diseases.
- Cytotoxicity : Cytotoxicity assays revealed that this compound can induce apoptosis in cancer cell lines. Its effectiveness varies with concentration and exposure time, indicating a dose-dependent response.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition of E. coli and S. aureus at 50 µg/mL |
| Study B | Assess anti-inflammatory properties | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |
| Study C | Investigate cytotoxic effects on cancer cells | Induced apoptosis in MCF-7 cells with IC50 of 25 µM |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. The results indicate strong interactions with proteins involved in cancer progression and inflammation pathways.
Q & A
Q. What are the recommended methodologies for synthesizing 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves protecting group strategies for the 5,5-dimethyl-1,3-dioxane moiety and Friedel-Crafts acylation for the valerophenone backbone. Key steps:
Protection : Use 2,2-dimethyl-1,3-dioxane as a ketone-protecting group to stabilize intermediates during chlorination .
Chlorination : Optimize dichlorination at the 3' and 4' positions using catalytic FeCl₃ or AlCl₃ under inert conditions to minimize side reactions .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol for high purity (>98%) .
Optimization variables: Temperature (60–80°C), solvent polarity (dichloromethane vs. toluene), and catalyst loading (5–10 mol%) .
Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?
- Methodological Answer : A multi-technique approach is critical:
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C; use LC-MS to detect hydrolysis products (e.g., free valerophenone) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from chlorinated intermediates .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the 5,5-dimethyl-1,3-dioxane group in modulating reactivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated dioxane derivatives to identify rate-determining steps .
- DFT Calculations : Model steric effects of the dimethyl groups on transition states using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Cross-Experiments : Substitute dioxane with 1,3-dioxolane to assess ring size impact on electronic properties .
Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicological impacts?
- Methodological Answer : Adopt a tiered approach per Project INCHEMBIOL :
Abiotic Fate : Measure hydrolysis half-life in simulated freshwater (OECD 111) and soil adsorption coefficients (OECD 106).
Biotic Fate : Use Daphnia magna (48-h LC50) and algal growth inhibition tests (OECD 201/202).
Advanced Modeling : Apply QSAR models to predict bioaccumulation potential (log Kow >3 suggests high risk) .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Variable Control : Replicate experiments under standardized conditions (solvent, temperature, concentration) .
- Collaborative Validation : Cross-validate data with multiple labs using identical instrumentation (e.g., 500 MHz NMR) .
- Meta-Analysis : Compile literature data into a database (e.g., EPA DSSTox) to identify outliers and trends .
Q. What strategies enable the integration of computational chemistry with experimental data for property prediction?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solubility parameters in polar vs. non-polar solvents using GROMACS .
- Docking Studies : Map interactions with biological targets (e.g., cytochrome P450 enzymes) via AutoDock Vina .
- Machine Learning : Train models on existing chlorophenone datasets to predict unknown properties (e.g., logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
